AZD7325 is a synthetic compound classified as a selective gamma-aminobutyric acid type A (GABAA) receptor modulator. [, , , , , , , ] It exhibits a high affinity for α2 and α3 subtypes of GABAA receptors and a lower affinity for α1 and α5 subtypes. [, , ] This selectivity is a key characteristic of AZD7325, distinguishing it from non-selective benzodiazepines like lorazepam. [, , ] This compound has garnered significant attention for its potential in treating anxiety disorders [, ] and epilepsy, particularly Dravet Syndrome. [, , ]
Exploring the therapeutic potential of AZD7325 in other neurological disorders: Given the involvement of GABAA receptors in a wide range of neurological and psychiatric disorders, investigating the potential applications of AZD7325 in other conditions such as autism spectrum disorder [], depression, and schizophrenia could be promising avenues for future research.
The synthesis of AZD-7325 involves several complex steps, utilizing various chemical reactions to construct its unique molecular framework. The initial synthesis begins with 4-amino-8-bromocinnoline-3-carboxylic acid, which undergoes several transformations including:
The detailed synthetic pathway includes high-performance liquid chromatography for purification and characterization of intermediates and final products, ensuring high yield and purity of AZD-7325 .
AZD-7325 has a complex molecular structure characterized by a cinnoline core substituted with various functional groups. The key features include:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into its conformational flexibility and interaction potential with GABA receptors .
AZD-7325 undergoes various metabolic processes once administered. Notably, it generates multiple metabolites through oxidation and conjugation reactions, leading to compounds such as M9, M10, and M42. These metabolites are formed via:
The metabolic pathways have been elucidated through studies using radiolabeled AZD-7325, which revealed approximately 40 distinct metabolites produced in both human and animal models .
AZD-7325 acts primarily as a positive allosteric modulator at GABA receptors, enhancing GABAergic transmission without directly activating the receptor. This mechanism involves:
This mechanism is particularly beneficial for treating anxiety disorders as it may reduce side effects associated with full agonists .
AZD-7325 exhibits specific physical and chemical properties that contribute to its pharmacological profile:
These properties are critical for determining its bioavailability and pharmacokinetic behavior in clinical settings .
AZD-7325 has been primarily investigated for its potential use in treating generalized anxiety disorder. Clinical trials have demonstrated its efficacy compared to traditional medications like lorazepam, highlighting its role as a safer alternative due to reduced sedative effects. Furthermore, ongoing research aims to explore its applications in other anxiety-related conditions and possibly other neuropsychiatric disorders due to its unique mechanism of action .
AZD7325 (4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide) is a high-affinity positive allosteric modulator (PAM) targeting specific γ-aminobutyric acid type A (GABAA) receptor subunits. It exhibits nanomolar affinity for the α2 (Ki = 0.3 nM) and α3 (Ki = 1.3 nM) subunits, while demonstrating significantly lower binding to α1 (Ki = 0.5 nM) and α5 (Ki = 230 nM) subunits [2] [5] [6]. This subunit selectivity was confirmed via radioligand binding assays using recombinant human GABAA receptors, where AZD7325 displaced [3H]flumazenil with >700-fold selectivity for α2/α3 over α5 subunits [6] [8].
Target engagement in humans was validated using [11C]flumazenil positron emission tomography (PET), which demonstrated dose-dependent and saturable occupancy of GABAA receptors. At plasma concentrations of 15 nM, 50% receptor occupancy (Ki,plasma) was achieved, with near-maximal occupancy (>80%) observed at 30 mg doses without sedative effects [8]. This confirms AZD7325’s ability to engage CNS targets at therapeutically relevant exposures.
Table 1: Binding Affinity (Ki) of AZD7325 at GABAA Receptor Subunits
Subunit | Ki (nM) | Selectivity vs. α5 |
---|---|---|
α1 | 0.5 | 460-fold |
α2 | 0.3 | 767-fold |
α3 | 1.3 | 177-fold |
α5 | 230 | Reference |
Functionally, AZD7325 acts as a partial agonist at α2βγ2 and α3βγ2 receptors, eliciting 15–18% of the maximal potentiation observed with diazepam in electrophysiological assays [4] [8]. In contrast, it exhibits neutral antagonism (0% efficacy) at α1-containing receptors and minimal activity (<8%) at α5-containing receptors [4] [6]. This differential efficacy profile underpins its potential for anxiolysis without sedation:
In clinical pharmacodynamic studies, AZD7325 (10 mg) showed no significant impairment in saccadic peak velocity (SPV), body sway, or alertness—effects robustly induced by the non-selective agonist lorazepam. Regression analysis revealed flatter slopes for ΔSPV vs. Δbody sway for AZD7325 compared to lorazepam, indicating dissociation between anxiolytic and sedative pathways [4].
Table 2: Functional Efficacy of AZD7325 Relative to Diazepam
Subunit Composition | Efficacy (% Max. Diazepam Response) | Functional Consequence |
---|---|---|
α2βγ2 | 18% | Anxiolysis |
α3βγ2 | 15% | Anxiolysis |
α1βγ2 | 0% | Avoids sedation |
α5βγ2 | 8% | Minimizes cognitive effects |
The molecular structure of AZD7325 features a cinnoline-carboxamide core with critical substitutions enabling subunit selectivity:
Metabolic studies using [14C]AZD7325 identified oxidative pathways but confirmed the intact parent molecule as the primary CNS-active species [3]. PET studies established a hyperbolic relationship between plasma concentration and receptor occupancy, described by the equation:$$\text{Occupancy} = \frac{\text{Occupancy}{\text{max}} \times [\text{Plasma Conc.}]}{K{i,\text{plasma}} + [\text{Plasma Conc.}]}$$where Occupancymax = 95% and Ki,plasma = 15 nM [8]. This predicts >90% occupancy at Cmax after a 30 mg dose.
Table 3: In Vivo Receptor Occupancy by AZD7325
Dose (mg) | Plasma Conc. (nM) | Receptor Occupancy (%) |
---|---|---|
0.2 | 2 | 12% |
2 | 20 | 57% |
10 | 75 | 83% |
30 | 180 | 92% |
Source: [8]
AZD7325’s subunit selectivity translates to distinct neural signatures compared to non-selective GABAergics:
Mechanistically, AZD7325 potentiates GABA-evoked chloride influx preferentially in α2/α3-rich synapses (e.g., amygdala, prefrontal cortex), dampening neuronal hyperexcitability without globally suppressing network activity [4] [9]. This was demonstrated by its ability to reduce sustained firing in cortical pyramidal neurons in FXS mice, while sparing motor coordination [9].
Table 4: Functional Selectivity in Preclinical and Clinical Biomarkers
Biomarker | AZD7325 Effect | Lorazepam Effect | Interpretation |
---|---|---|---|
Saccadic peak velocity | No change | Significant reduction | Avoids oculomotor sedation |
Body sway | No increase | Marked increase | Avoids ataxia |
Cortical delta power (EEG) | Decreased by 15–20% | Increased by 40–50% | Distinct neural signature |
Audiogenic seizure threshold | Increased by 1.5°C | Not tested | Targets circuit hyperexcitability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7